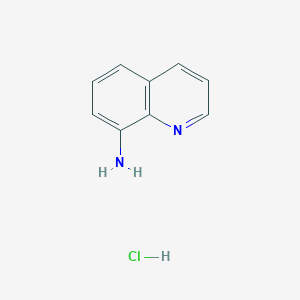

8-Aminoquinoline hydrochloride

Description

Properties

IUPAC Name |

quinolin-8-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIDTQCFZVDKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Amination

The direct amination of 8-bromoquinoline represents a straightforward route to 8-aminoquinoline. In a method adapted from CN101602723B, 8-bromoquinoline undergoes amination in dimethyl sulfoxide (DMSO) at 85–95°C using copper acetylacetonate as the catalyst and cesium carbonate as the base. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the bromide leaving group is displaced by ammonia. Key parameters include:

-

Catalyst : Copper acetylacetonate (10 mol%)

-

Solvent : DMSO or N-methylpyrrolidone (NMP)

-

Temperature : 85–95°C

Post-reaction workup involves dilution with water, extraction with ethyl acetate, and crystallization to isolate the free amine. Conversion to the hydrochloride salt is achieved by treating the amine with concentrated HCl in ethanol, followed by recrystallization to yield white crystals (melting point: 56–58°C).

Analytical Validation

1H NMR analysis of the intermediate 8-aminoquinoline (CDCl3, 400 MHz) reveals characteristic signals: δ 2.70 (s, 3H, CH3), 4.97 (brs, 2H, NH2), and aromatic protons at 6.89–7.93 ppm. The hydrochloride form exhibits a downfield shift of the NH2 protons due to protonation.

Hydrogenation of 8-Nitroquinoline

Catalytic Reduction with Raney Nickel

A second approach involves the hydrogenation of 8-nitroquinoline to 8-aminoquinoline, as demonstrated in ACS Omega. The nitro group is reduced under 45 psi H2 pressure using Raney nickel (T1 grade) in ethanol at 25°C for 45 minutes. This method achieves near-quantitative conversion (>95%) due to the high activity of the catalyst.

Salt Formation

The resultant amine is dissolved in anhydrous ether, and gaseous HCl is bubbled through the solution to precipitate 8-aminoquinoline hydrochloride. Filtration and drying under vacuum yield the salt with >99% purity (by HPLC).

Buchwald-Hartwig Amination of 8-Bromo Derivatives

Palladium-Catalyzed Coupling

Microwave-assisted Buchwald-Hartwig amination, detailed in ARKAT-USA’s protocol, enables the synthesis of 8-aminoquinoline derivatives under mild conditions. Using 8-bromoquinoline, a palladium catalyst (Pd(dba)2), and BINAP ligand, the reaction achieves 75–85% yield in 2–4 hours at 120°C.

Reaction Optimization

-

Ligand : BINAP (5 mol%)

-

Base : Sodium tert-butoxide

-

Solvent : Toluene or dioxane

The free amine is subsequently treated with 1M HCl in diethyl ether to afford the hydrochloride salt, which is purified via recrystallization from methanol/ether.

Comparative Analysis of Synthetic Methods

Key Findings :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group in 8-aminoquinoline hydrochloride participates in nucleophilic substitution reactions to form carbamates or ureas. For example:

-

Reaction with trichloroethyl carbonochloridate :

8-Aminoquinoline reacts with 2,2,2-trichloroethyl carbonochloridate in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. This yields 2,2,2-trichloroethyl quinolin-8-ylcarbamate , a key intermediate for further functionalization .

Conditions : RT, 4 hours.

Yield : 95% (isolated as a colorless oil) .

Coordination Chemistry with Transition Metals

8-Aminoquinoline forms stable complexes with transition metals, acting as a bidentate ligand via its amino and quinoline nitrogen atoms.

-

Key Mechanistic Insight :

Nickel complexes (e.g., Ni([AQpiv]–κN,N)₂ ) undergo C–H activation at 80°C in the presence of phosphine ligands, enabling catalytic C(sp³)–H arylation .

Halogenation Reactions

The C5 position of the quinoline ring is selectively halogenated under mild conditions:

-

Copper-Promoted Bromination :

Cross-Coupling Reactions

8-Aminoquinoline derivatives serve as directing groups in catalytic C–H functionalization:

-

Ni-Catalyzed C(sp³)–H Arylation :

Oxidation and Stability

8-Aminoquinoline is prone to oxidation in the presence of oxidizing agents or certain metal ions:

-

Autoxidation Catalyzed by Metal Ions :

Amide and Urea Formation

The amino group reacts with acyl chlorides or activated carboxylic acids:

-

Synthesis of Neuroprotective Agents :

Synthetic Routes to 8-Aminoquinoline

-

Classical Nitration-Reduction :

Quinoline is nitrated to 8-nitroquinoline, followed by tin/HCl reduction . -

Buchwald-Hartwig Amination :

Modern method using Pd/BINAP catalysis for direct C–N bond formation .

Table 1: Stability Constants of Metal Complexes

| Complex | log K | Conditions |

|---|---|---|

| Cu(AQ)₂²⁺ | 17.9 | Aqueous solution |

| Ni([AQpiv]–κN,N)₂ | N/A | THF, 80°C |

Table 2: Bromination Yields with Alkyl Bromides

| Substrate | Bromide | Yield (%) |

|---|---|---|

| 8-AQ-pivalamide | Ethyl bromoacetate | 92 |

| 8-AQ-benzamide | Dibromomethane | 85 |

Scientific Research Applications

Antimalarial Activity

Overview:

8-Aminoquinoline derivatives, particularly primaquine, are crucial in combating malaria caused by Plasmodium vivax and Plasmodium ovale. These compounds target the liver stages of the parasite, preventing relapses.

Clinical Studies:

- Primaquine: Approved for use against malaria, it is administered to eradicate hypnozoites, the dormant liver stages of P. vivax and P. ovale. Studies have demonstrated that primaquine significantly reduces relapse rates when co-administered with blood-stage antimalarials like quinine and chloroquine. For instance, a study indicated that relapse rates dropped from 79% to 5% when primaquine was given concurrently with quinine .

- Tafenoquine: A newer derivative approved in 2018, tafenoquine offers similar benefits with a longer half-life, allowing for more convenient dosing regimens .

Table 1: Efficacy of 8-Aminoquinolines Against Malaria

| Drug | Dosage | Co-administered Drug | Co-admin Dose | Relapse Rate (%) |

|---|---|---|---|---|

| Primaquine | 15 mg/day × 14 days | Quinine | 2 g/day × 14 days | 5 |

| Pamaquine | 15 mg/day × 28 days | Quinine | 2 g/day | 100 |

| Tafenoquine | TBD | None | NA | TBD |

Neuroprotective Effects

Research Findings:

Recent studies have explored the neuroprotective properties of synthetic metal complexes derived from 8-aminoquinoline. These complexes have shown promise in attenuating oxidative stress-related damage in neurodegenerative diseases.

- Mechanism of Action: Research indicates that these complexes can enhance cell survival and maintain mitochondrial function by activating the SIRT1/3-FOXO3a signaling pathway. This mechanism is crucial for protecting neuronal cells from oxidative damage induced by agents like hydrogen peroxide .

- In Vitro Studies: In human neuroblastoma SH-SY5Y cells, treatment with these complexes resulted in reduced reactive oxygen species (ROS) production and improved mitochondrial membrane potential (MMP), demonstrating their potential as therapeutic agents for neurodegenerative conditions .

Organic Synthesis Applications

C–H Functionalization:

8-Aminoquinoline serves as a versatile building block in organic synthesis. Recent advancements include:

- C–H Cyanoalkylation: A metal-free method for site-selective C–H cyanoalkylation has been developed using K2S2O8 as an oxidant. This reaction allows for the formation of various derivatives with moderate to high yields, showcasing the compound's utility in synthesizing complex organic molecules .

- Arylation Reactions: The compound has also been utilized in directed C(sp2)–H arylation reactions, facilitating the synthesis of chiral cyclobutane keto acids .

Toxicology and Safety Considerations

While the therapeutic applications of 8-aminoquinoline are promising, safety concerns exist, particularly regarding hemolytic toxicity associated with G6PD deficiency. Understanding these toxicological profiles is essential for optimizing treatment protocols and minimizing adverse effects .

Mechanism of Action

The mechanism of action of 8-aminoquinoline hydrochloride, particularly in its antimalarial applications, involves the inhibition of heme polymerase activity. This results in the accumulation of free heme, which is toxic to the malaria parasite. The compound binds to free heme, preventing the parasite from converting it to a less toxic form . Additionally, it causes oxidative stress in parasites like Leishmania donovani by targeting succinate dehydrogenase .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Pharmacological Activity

- Antimalarial Efficacy: 8-Aminoquinoline derivatives: Primaquine and tafenoquine target hypnozoites in Plasmodium vivax but exhibit variable efficacy in drug combinations. Tafenoquine synergizes with chloroquine but fails with dihydroartemisinin-piperaquine . 4-Aminoquinolines (e.g., chloroquine): Target blood-stage parasites but lack hypnozoiticidal activity .

- Cytotoxicity: 8-Thioester/ester quinoline derivatives: Exhibit higher cytotoxicity than 8-amide derivatives, suggesting substituent-dependent bioactivity . Acridine-quinoline hybrids: Show multifunctional potency in cancer research (e.g., compound 3d: 86% yield, 240°C decomposition) .

Metabolic Pathways

Key Research Findings

- Synthetic Versatility: 8-Aminoquinoline’s amino group enables diverse modifications, such as sulfonylation with sulfonyl chlorides (Cu-catalyzed, 72–95% yields) or incorporation into melatonin hybrids for neuroprotective studies .

- Drug Combination Challenges: Tafenoquine’s failure with dihydroartemisinin-piperaquine underscores the unpredictability of 8-aminoquinoline synergies, necessitating empirical trials .

- Metabolic Stability: Side-chain hydroxylation is a common detoxification pathway but can generate reactive intermediates (e.g., quinones) linked to toxicity .

Q & A

Q. How should researchers safely handle 8-aminoquinoline hydrochloride in laboratory settings?

- Methodological Answer : Follow strict safety protocols, including:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and flame-retardant lab coats .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as decomposition at high temperatures may release toxic gases like CO and NOx .

- Storage : Keep containers tightly sealed in dry, ventilated areas away from oxidizers to prevent hazardous reactions .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer :

- Store at room temperature (20–25°C) in a desiccator to minimize moisture exposure.

- Avoid prolonged storage due to potential degradation, which may increase toxicity. Regularly monitor stored samples for discoloration or precipitation .

Q. What analytical techniques are recommended to assess the purity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using C18 columns with UV detection at 254 nm.

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆).

- Melting Point Analysis : Compare observed melting range (65–145°C) with literature values to detect impurities .

Q. What is the synthetic route for preparing this compound from nitro precursors?

- Methodological Answer :

- Reduce 8-nitroquinoline using iron filings and dilute acetic acid under reflux.

- Purify the crude product via vacuum distillation (b.p. 164–174°C at 19–26 mm Hg) instead of recrystallization to avoid side reactions .

Advanced Research Questions

Q. How does 8-aminoquinoline function as a directing group in transition metal-catalyzed C–H functionalization?

- Methodological Answer :

- The 8-aminoquinoline moiety acts as a bidentate ligand, coordinating to metals (e.g., Pd, Cu) via its amino and pyridyl nitrogen atoms. This coordination directs regioselective activation of proximal β-C–H bonds in substrates like amides or olefins .

- Example: In copper-catalyzed sulfonylation, this directing effect enables coupling with sulfonyl chlorides in air, yielding functionalized products (45–89% yields) .

Q. What strategies improve regioselectivity in C–H activation reactions using 8-aminoquinoline derivatives?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position of the quinoline ring to enhance metal coordination and reaction efficiency (e.g., 89% yield in β-lactam synthesis) .

- Solvent Optimization : Use polar aprotic solvents (e.g., MeCN) to stabilize reactive intermediates and reduce side reactions .

Q. How can researchers resolve contradictions in cytotoxicity data among 8-aminoquinoline derivatives?

- Methodological Answer :

- Conduct structure-activity relationship (SAR) studies : Compare cytotoxicity of 8-thioester, 8-ester, and 8-amide derivatives. For example, 8-thioesters show higher cytotoxicity due to enhanced cellular uptake .

- Control variables such as substituent polarity and steric effects to isolate contributing factors .

Q. What mechanisms underlie the fluorescence properties of 8-amidoquinoline derivatives in zinc detection?

- Methodological Answer :

Q. How do reaction conditions influence yields in copper-catalyzed sulfonylation of 8-aminoquinoline amides?

Q. What computational methods predict the bioactivity of 8-aminoquinoline derivatives?

- Methodological Answer :

Data Contradictions and Mitigation Strategies

- Ecological Impact : Limited data exist on biodegradation or bioaccumulation (). Researchers should conduct ecotoxicity assays (e.g., Daphnia magna tests) under controlled conditions.

- Reaction Yields : Discrepancies in catalytic efficiency (e.g., Cu salts) can arise from trace moisture or oxygen. Use rigorously dried solvents and inert atmospheres for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.